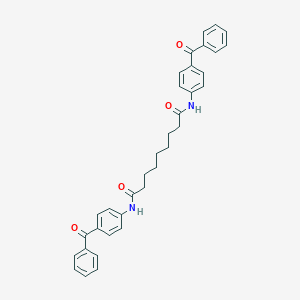

N,N'-bis(4-benzoylphenyl)nonanediamide

Description

N,N'-bis(4-Benzoylphenyl)nonanediamide is a bisamide compound characterized by a nonanediamide core flanked by two 4-benzoylphenyl groups. Below, we compare its hypothetical properties and activities to structurally related bisamide derivatives.

Properties

Molecular Formula |

C35H34N2O4 |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

N,N//'-bis(4-benzoylphenyl)nonanediamide |

InChI |

InChI=1S/C35H34N2O4/c38-32(36-30-22-18-28(19-23-30)34(40)26-12-6-4-7-13-26)16-10-2-1-3-11-17-33(39)37-31-24-20-29(21-25-31)35(41)27-14-8-5-9-15-27/h4-9,12-15,18-25H,1-3,10-11,16-17H2,(H,36,38)(H,37,39) |

InChI Key |

JWIMVAUFLGLLAR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Bisamide Compounds

Key Observations :

- Lipophilicity : The 4-benzoylphenyl groups in the target compound likely increase lipophilicity (estimated LogP ~4.5) compared to Adelmidrol (LogP -0.3), which has polar hydroxyethyl groups. This difference may influence membrane permeability and bioavailability .

- Solubility : Adelmidrol’s high solubility (60 g/L) contrasts with the predicted low solubility of the target compound due to its bulky aromatic substituents, highlighting the role of polar groups in enhancing aqueous solubility.

- Thermal Stability : The target compound’s estimated higher melting point (~200–250°C) compared to Adelmidrol (132–134°C) suggests stronger intermolecular forces (e.g., π-π stacking) from benzoylphenyl groups .

Anti-Inflammatory Potential

- Adelmidrol: Widely used in veterinary medicine for its anti-inflammatory effects, attributed to its structural similarity to palmitoylethanolamide (PEA). Its hydroxyethyl groups facilitate interaction with inflammatory mediators .

- N-(4-Benzoylphenyl)maleimide Derivatives : indicates that benzoylphenyl-substituted maleimides exhibit enhanced potency in cellular assays, suggesting that the benzoyl group may stabilize target binding .

Metabolic Modulation

- N-(4-Benzoylphenyl)pyrrole-2-carboxamide : Reduces cholesterol and triglycerides in Triton WR-1339-induced hyperlipidemic rats, likely through interactions with lipid metabolism pathways .

- Hypothetical Activity of Target Compound: The nonanediamide backbone, combined with benzoylphenyl groups, may similarly interact with lipid-regulating enzymes or receptors, though this requires experimental validation.

Critical Analysis of Structural Analogues

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with trifluoromethyl or chlorophenyl substituents () exhibit higher LogP values (~3.8) than Adelmidrol but lower than the target compound. These groups enhance metabolic stability but may reduce solubility .

- Hybrid Structures: Combining nonanediamide with benzoylphenyl groups (target) and pyrrole rings () could synergize lipid-lowering and anti-inflammatory activities, though such hybrids are unexplored in the literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.